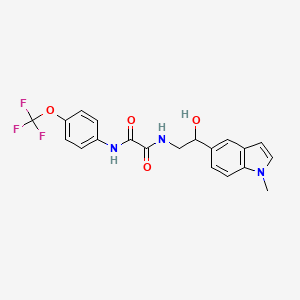

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxalamide group through a condensation reaction between an amine (from the indole) and a carboxylic acid (from the phenyl group). The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis

The molecular formula of this compound is C19H17F3N2O3, and its molecular weight is 378.351. The presence of the indole and phenyl groups suggests that the compound may exhibit aromaticity, which could influence its chemical behavior.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole group is nucleophilic and could participate in electrophilic substitution reactions. The oxalamide group could potentially hydrolyze under acidic or basic conditions .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate being particularly effective .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .

Anti-Inflammatory Properties

Indole derivatives have been investigated for their anti-inflammatory effects. Although specific studies on this compound are limited, the indole scaffold has been associated with anti-inflammatory activity in related molecules .

Anticancer Potential

While direct research on this compound is scarce, indole derivatives have been explored as potential anticancer agents. Their ability to interact with multiple receptors makes them interesting candidates for further investigation .

Antioxidant Activity

Indole derivatives, including this compound, may possess antioxidant properties. However, dedicated studies are needed to confirm its specific antioxidant effects .

Antimicrobial and Antitubercular Effects

Indole derivatives have demonstrated antimicrobial and antitubercular activities. Although data on this specific compound are lacking, its indole framework suggests potential in these areas .

Antidiabetic Applications

Indole derivatives have been studied for their antidiabetic effects. While we don’t have direct evidence for this compound, its indole structure aligns with the exploration of antidiabetic pharmacophores .

Other Potential Applications

The indole nucleus has been linked to various biological activities beyond the mentioned fields, including antimalarial and anticholinesterase effects. Further research could uncover additional therapeutic possibilities .

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O4/c1-26-9-8-12-10-13(2-7-16(12)26)17(27)11-24-18(28)19(29)25-14-3-5-15(6-4-14)30-20(21,22)23/h2-10,17,27H,11H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNJAJHCVYEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)

![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2477032.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)